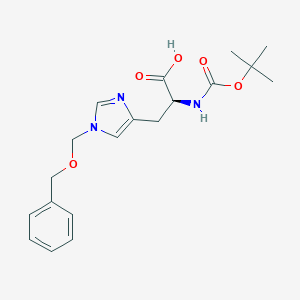

Boc-His(Bom)-OH

Beschreibung

Significance in Amino Acid Protection Strategies for Histidine

The protection of the histidine side chain is a critical consideration in peptide synthesis due to the nucleophilic nature of the imidazole (B134444) ring. nbinno.comwikipedia.org Unprotected histidine can lead to several undesirable side reactions, including racemization and side-chain acylation. peptide.com Boc-His(3-Bom)-OH is significant because the Bom group attached to the τ-nitrogen of the imidazole moiety is highly effective in suppressing racemization. peptide.com This makes it an invaluable tool when the stereochemical integrity of histidine residues is a significant concern. peptide.com While more challenging and costly to prepare compared to other histidine derivatives, its ability to minimize racemization makes it indispensable in specific synthetic contexts. peptide.com

Different protecting groups are utilized in Boc chemistry for the histidine side chain, such as 2,4-dinitrophenyl (Dnp) and tosyl (Tos). peptide.com However, the Bom group offers distinct advantages in preventing epimerization, a process catalyzed by the free N-pi in the imidazole moiety of the histidine sidechain. peptide.com

Rationale for Imidazole Side Chain Protection in Histidine Residues

The imidazole side chain of histidine possesses a pKa near physiological pH, making it a versatile participant in biological processes such as enzyme catalysis and metal ion coordination. chemimpex.comwikipedia.org However, this reactivity presents challenges during peptide synthesis. The unprotected imidazole ring can react with activated amino acids during coupling steps, leading to the formation of undesired acylimidazole adducts. peptide.com

Overview of its Role in Boc/Benzyl (B1604629) (Boc/Bn) Strategy of Solid-Phase Peptide Synthesis (SPPS)

The Boc/Benzyl (Boc/Bn) strategy is a classical and well-established method in solid-phase peptide synthesis. seplite.compeptide.com This strategy employs the acid-labile Boc group for temporary protection of the α-amino group and more acid-stable benzyl-based groups for the semi-permanent protection of amino acid side chains. seplite.compeptide.compeptide.com The Boc group is typically removed with a moderately strong acid like trifluoroacetic acid (TFA), while the benzyl-based side-chain protecting groups and the linkage to the resin are cleaved with a much stronger acid, such as hydrofluoric acid (HF), in the final step. seplite.compeptide.com

Boc-His(3-Bom)-OH is specifically designed for use within this Boc/Bn framework. The Bom group is stable to the repetitive TFA treatments required for Boc group removal during the elongation of the peptide chain. nih.gov However, a critical consideration is that the Bom group can generate formaldehyde (B43269) as a by-product during the final HF cleavage step. nih.govbachem.com This can lead to modifications of other amino acid residues in the peptide chain. nih.gov To mitigate this, scavengers that react with formaldehyde are typically included in the cleavage cocktail. bachem.com Despite this challenge, the effective suppression of racemization by the Bom group often makes Boc-His(3-Bom)-OH the preferred choice for incorporating histidine in complex peptides synthesized via the Boc/Bn strategy. peptide.com Research has also highlighted that the Nα-Boc group on the His(π-Bom) residue can be more resistant to deprotection under standard TFA conditions, sometimes necessitating prolonged deprotection steps or increased TFA concentrations to prevent amino acid deletion products. nih.gov

Eigenschaften

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-(phenylmethoxymethyl)imidazol-4-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O5/c1-19(2,3)27-18(25)21-16(17(23)24)9-15-10-22(12-20-15)13-26-11-14-7-5-4-6-8-14/h4-8,10,12,16H,9,11,13H2,1-3H3,(H,21,25)(H,23,24)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEAOAWZLUGOPJX-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CN(C=N1)COCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CN(C=N1)COCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80460002 | |

| Record name | Boc-L-His(Bom)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80460002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83468-83-1, 79950-65-5 | |

| Record name | N(alpha)-tert-Butyloxycarbonyl-N(pi)-benzyloxyhistidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083468831 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Boc-L-His(Bom)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80460002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Architecture and Protective Group Orthogonality of Boc His 3 Bom Oh

Functional Characteristics of the Nα-tert-Butoxycarbonyl (Boc) Group

The Nα-tert-butoxycarbonyl (Boc) group is a widely employed acid-labile protecting group for the α-amino function of amino acids in peptide synthesis. wikipedia.org Its primary role is to prevent the formation of undesired peptide bonds at the N-terminus during the coupling of subsequent amino acid residues. peptide.com The Boc group is characterized by its stability under a broad range of conditions, including those involving most nucleophiles and bases, which makes it compatible with various coupling reagents and side-chain protection strategies. organic-chemistry.org

The introduction of the Boc group is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions. organic-chemistry.org Conversely, its removal, or deprotection, is accomplished under anhydrous acidic conditions. organic-chemistry.org A common reagent for Boc cleavage is trifluoroacetic acid (TFA), often in a solution with dichloromethane (B109758) (DCM). peptide.comchempep.com The mechanism of deprotection involves the formation of a tert-butyl cation, which subsequently decomposes into isobutylene (B52900) and carbon dioxide. acsgcipr.org The acid lability of the Boc group is a key feature that allows for its selective removal in the presence of other, more acid-stable protecting groups. peptide.com

| Property | Description |

| Chemical Nature | Carbamate-based protecting group. |

| Protection Method | Reaction of an amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. organic-chemistry.org |

| Deprotection Method | Treatment with moderate to strong acids, such as trifluoroacetic acid (TFA) or HCl in an organic solvent. wikipedia.orgpeptide.com |

| Stability | Stable to basic conditions, catalytic hydrogenolysis, and many nucleophiles. nih.gov |

| Lability | Highly sensitive to acidic conditions. |

Functional Characteristics of the Nπ/Nτ-Benzyloxymethyl (Bom) Group on the Imidazole (B134444) Moiety

The imidazole side chain of histidine presents a unique challenge in peptide synthesis due to its nucleophilic character and its potential to catalyze racemization. The benzyloxymethyl (Bom) group is utilized to protect the imidazole ring, thereby mitigating these issues. peptide.com The Bom group is generally stable to the acidic conditions used for Boc deprotection, allowing for the selective unmasking of the α-amino group during chain elongation. peptide.com Removal of the Bom group is typically achieved through strong acidolysis, such as with hydrogen fluoride (B91410) (HF), or by catalytic hydrogenolysis. nih.govnih.govresearchgate.net

Histidine is particularly susceptible to racemization during the activation of its carboxyl group for peptide bond formation. cem.comnih.gov This is attributed to the ability of the unprotected imidazole ring's Nπ nitrogen to act as an intramolecular base, abstracting the α-proton and leading to the formation of a planar, achiral intermediate. cem.commerckmillipore.com

Protection of the imidazole nitrogen, particularly the Nπ (tele) nitrogen, is a highly effective strategy to suppress this racemization. nih.govpeptide.com By attaching the Bom group to the Nπ nitrogen, the lone pair of electrons on this nitrogen is no longer available to participate in the racemization mechanism. nih.gov Studies have demonstrated that the use of Nπ-Bom protected histidine significantly reduces the level of epimerization during coupling reactions compared to derivatives with an unprotected or Nτ-protected imidazole. peptide.commerckmillipore.comnih.gov While some racemization may be inherent to the synthesis of the Boc-His(Bom)-OH derivative itself, its use in peptide synthesis helps maintain the stereochemical integrity of the histidine residue. nih.gov

The imidazole ring of histidine has two nitrogen atoms, designated as Nπ (N-1) and Nτ (N-3). Alkylation of the imidazole ring can result in a mixture of Nπ and Nτ substituted products. bris.ac.uk For the purpose of racemization suppression, protection at the Nπ position is considered more effective. nih.gov

The synthesis of Boc-His(Bom)-OH can be directed to favor the desired Nτ (or N-3) isomer, as indicated by the compound's nomenclature (Boc-His(3-Bom)-OH). However, achieving high regioselectivity can be challenging, and synthetic strategies often involve the alkylation of a pre-formed Nα-protected histidine derivative, which can yield a mixture of regioisomers that may require chromatographic separation. bris.ac.uk The specific conditions of the alkylation reaction, including the choice of solvent and base, can influence the ratio of the resulting Nπ and Nτ isomers. researchgate.net

Principles of Orthogonal Protection in the Boc-His(3-Bom)-OH System

The concept of orthogonal protection is central to modern peptide synthesis, enabling the selective removal of one type of protecting group in the presence of others. peptide.comnih.gov This strategy allows for the precise and controlled assembly of a peptide chain. The Boc-His(3-Bom)-OH system is a classic example of a non-orthogonal, but practically useful, protection scheme based on differential acid lability. peptide.comresearchgate.net

The Nα-Boc group and the Nτ-Bom group are both acid-labile, but they exhibit significantly different sensitivities to acidic cleavage. peptide.com The Boc group is readily cleaved by moderate acids like 50% TFA in DCM, conditions under which the Bom group is largely stable. peptide.comchempep.com This differential stability allows for the repetitive removal of the Nα-Boc group at each step of peptide chain elongation without significantly affecting the Bom protection on the histidine side chain.

The Bom group, on the other hand, requires much stronger acidic conditions for its removal, such as treatment with anhydrous hydrogen fluoride (HF), or alternatively, it can be cleaved by catalytic hydrogenolysis (e.g., using Pd/C and H₂). nih.govnih.govresearchgate.net This final deprotection step, often performed concurrently with the cleavage of the peptide from the resin support in solid-phase peptide synthesis, removes the Bom group along with other side-chain protecting groups to yield the final, unprotected peptide. chempep.com

The successful application of the Boc-His(3-Bom)-OH system relies on this gradient of acid lability, enabling a stepwise and controlled synthesis process.

| Protecting Group | Removal Condition | Stability Towards Other Group's Removal Condition | Orthogonality Principle |

| Nα-Boc | Moderate Acid (e.g., TFA) peptide.com | N/A | The Boc group is removed at each cycle of peptide synthesis to expose the N-terminal amine for the next coupling reaction. |

| Nτ-Bom | Strong Acid (e.g., HF) or Hydrogenolysis nih.govresearchgate.net | Stable to TFA treatment peptide.com | The Bom group remains intact during the repetitive Boc deprotection steps and is removed during the final cleavage and global deprotection of the peptide. |

Synthetic Methodologies for Boc His 3 Bom Oh and Its Activated Derivatives

Chemical Synthesis of Boc-His(3-Bom)-OH Precursor

The synthesis of the Boc-His(3-Bom)-OH precursor is a multi-step process that begins with the protection of the α-amino group of L-histidine with a tert-butoxycarbonyl (Boc) group, followed by the regioselective introduction of the benzyloxymethyl (Bom) group onto the π-nitrogen of the imidazole (B134444) side chain. While considered more challenging and costly compared to other histidine protection strategies, the Bom group offers significant advantages in preserving the stereochemical integrity of the amino acid during peptide synthesis. peptide.com

Specific Reagents and Reaction Conditions for Benzyloxymethyl (Bom) Introduction

The introduction of the Bom group is a pivotal step that requires precise control of reagents and conditions to achieve the desired product. The synthesis typically involves the reaction of an Nα-Boc-L-histidine derivative with a benzyloxymethylating agent.

A common strategy to ensure correct regiochemistry involves the use of a precursor where the τ-nitrogen is temporarily protected, directing the Bom group to the π-nitrogen. An analogous synthesis for a similar tert-butoxymethyl (Bum) group involves reacting Boc-His(τ-Boc)-OMe with the corresponding alkyl chloride. bris.ac.uk For the Bom group, the key reagent is benzyloxymethyl chloride (Bom-Cl). The reaction is generally carried out in an organic solvent in the presence of a base to facilitate the alkylation of the imidazole ring.

| Parameter | Reagent/Condition | Purpose |

| Starting Material | Nα-Boc-L-histidine or its ester derivative | Provides the core amino acid structure with the α-amino group protected. |

| Alkylating Agent | Benzyloxymethyl chloride (Bom-Cl) | Introduces the Bom protecting group onto the imidazole side chain. |

| Solvent | Dichloromethane (B109758) (DCM), Tetrahydrofuran (THF) | Provides a suitable medium for the reaction. bris.ac.uk |

| Base | Sodium bicarbonate (NaHCO3), Triethylamine (TEA) | Neutralizes the HCl generated during the reaction and facilitates nucleophilic attack. bris.ac.uk |

| Temperature | Room Temperature | Allows the reaction to proceed at a controlled rate. bris.ac.uk |

Optimization Parameters in Bom Protection Efficiency and Regioselectivity

Achieving high efficiency and regioselectivity (favoring the π-isomer over the τ-isomer) is paramount in the synthesis of Boc-His(3-Bom)-OH. The primary challenge in the alkylation of the histidine imidazole ring is controlling the site of substitution.

Regioselectivity: The π-nitrogen is the desired site for the Bom group to effectively prevent racemization. An unambiguous π-substitution is often achieved by first protecting the τ-nitrogen with another group, such as a Boc group, to form a derivative like Boc-His(τ-Boc)-OMe. bris.ac.uk This intermediate then directs the incoming Bom-Cl to the unprotected π-nitrogen. Following the successful introduction of the Bom group, the temporary protecting group on the τ-nitrogen can be selectively removed.

Efficiency and Yield: The yield of the reaction can be optimized by carefully controlling the stoichiometry of the reagents and the reaction time. After the reaction, purification is typically performed using column chromatography on silica (B1680970) gel to separate the desired π-isomer from any τ-isomer byproduct and other impurities. bris.ac.uk The protecting group is noted to be stable under basic conditions but can be cleanly cleaved by hydrogen bromide in trifluoroacetic acid or through catalytic hydrogenolysis. rsc.org

Synthesis of Activated Esters: Boc-His(3-Bom)-OSu

To make Boc-His(3-Bom)-OH suitable for peptide synthesis, its carboxyl group is activated, most commonly as an N-hydroxysuccinimide (OSu) ester. This creates a good balance between high reactivity for efficient peptide bond formation and sufficient stability for handling and storage.

Carbodiimide (B86325) Coupling Agents and Reaction Solvents for Active Ester Formation

The formation of the OSu active ester is a standard procedure in peptide chemistry, facilitated by coupling agents that promote the condensation of the carboxylic acid with N-hydroxysuccinimide (HOSu). Carbodiimides are the most frequently used class of reagents for this transformation. peptide.commerckmillipore.com

The reaction involves treating the fully protected Boc-His(3-Bom)-OH with HOSu and a carbodiimide coupling agent. The carbodiimide activates the carboxyl group, which is then attacked by the hydroxyl group of HOSu, forming the active ester and releasing a urea (B33335) byproduct. wikipedia.org

| Component | Examples | Function |

| Carbodiimide Coupling Agent | Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Activates the carboxyl group of Boc-His(3-Bom)-OH to facilitate esterification. peptide.cominterchim.fr |

| Activating Additive | N-hydroxysuccinimide (HOSu) | Reacts with the activated carboxyl group to form the stable OSu active ester. |

| Reaction Solvents | Dichloromethane (DCM), Dimethylformamide (DMF), Tetrahydrofuran (THF), Ethyl acetate | Solubilizes the reactants and provides an appropriate environment for the reaction. merckmillipore.cominterchim.fr |

DCC is a classic and effective reagent, though the dicyclohexylurea (DCU) byproduct is poorly soluble in many organic solvents, which can simplify purification in solution-phase synthesis but makes it unsuitable for solid-phase applications. peptide.commerckmillipore.com DIC is often preferred in solid-phase synthesis because its corresponding urea byproduct is more soluble. peptide.com EDC is a water-soluble carbodiimide, allowing for easy removal of its urea byproduct through aqueous extraction. peptide.comwikipedia.org

Impact of Activation on Stereochemical Integrity and Yield

A primary concern during the activation of any amino acid is the potential for racemization, which can lead to the formation of undesirable diastereomeric peptides with altered biological functions. The synthesis and use of Boc-His(3-Bom)-OH are specifically designed to mitigate this risk.

Stereochemical Integrity: The imidazole ring of histidine can act as an intramolecular base, abstracting the α-proton of the activated amino acid and causing racemization. The strategic placement of the Bom group on the π-nitrogen (N-3) of the imidazole ring is crucial because it effectively blocks this pathway. rsc.org By shielding the π-nitrogen, the Bom group prevents its participation in α-proton abstraction, thus preserving the stereochemical integrity of the histidine residue during the activation and subsequent coupling steps. peptide.com Studies consistently show a significant reduction in racemization for Nπ-protected histidine derivatives compared to their Nτ-protected or unprotected counterparts. rsc.org

Yield: The yield of the active ester formation is generally high, provided that appropriate reaction conditions are maintained. The use of additives like HOBt (1-hydroxybenzotriazole), while common in many peptide couplings to suppress racemization, is less critical for the stereochemical integrity of Boc-His(3-Bom)-OH due to the inherent protection offered by the Bom group. peptide.com The reaction typically proceeds efficiently at room temperature, and the resulting Boc-His(3-Bom)-OSu can be isolated and purified for use in peptide synthesis.

Applications in Peptide Synthesis and Biomacromolecule Modification

Integration into Solid-Phase Peptide Synthesis (SPPS) Protocols

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide synthesis, allowing for the efficient and automated assembly of peptide chains on a solid support. The integration of Boc-His(3-Bom)-OH into SPPS protocols has addressed several long-standing challenges associated with the incorporation of histidine residues.

Table 1: Comparison of Histidine Protecting Groups on Crude Peptide Purity

| Peptide | Histidine Derivative | Coupling Conditions | Crude Purity (%) | D-Isomer Formation (%) |

| Liraglutide | Fmoc-His(Trt)-OH | 50 °C, 10 min | Comparable to His(Boc) | >16% (at 90°C) |

| Liraglutide | Fmoc-His(Boc)-OH | 90 °C, 2 min | Comparable to His(Trt) | 0.81% |

This enhanced efficiency is critical in the synthesis of long peptides, where the cumulative effect of incomplete coupling at each step can significantly lower the final yield of the desired full-length peptide. iris-biotech.de A higher efficiency at each step, as facilitated by well-protected derivatives like Boc-His(3-Bom)-OH, translates to a more successful and economical synthesis. iris-biotech.de

Histidine is notoriously prone to racemization during peptide synthesis, a process that compromises the stereochemical integrity and biological activity of the final peptide. cem.com The imidazole (B134444) ring of histidine can act as an intramolecular catalyst, facilitating the abstraction of the alpha-proton of the activated amino acid and leading to a loss of chirality. cem.com

The primary strategy to combat this is the protection of the imidazole nitrogen. The benzyloxymethyl (Bom) group in Boc-His(3-Bom)-OH is attached to the τ (tele) nitrogen of the imidazole ring, which is highly effective in suppressing this racemization pathway. bachem.com By sterically and electronically hindering the imidazole nitrogen's participation in the racemization mechanism, the Bom group ensures that the histidine residue is incorporated with its natural L-configuration intact. Research has consistently shown that protecting the π-nitrogen of the histidine imidazole ring is the most effective approach to prevent racemization. researchgate.net

Boc-His(3-Bom)-OH is fully compatible with the protocols used in automated peptide synthesizers that operate on the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy. beilstein-journals.orgiris-biotech.de In this strategy, the temporary Nα-Boc group is removed at each cycle by treatment with a moderate acid, typically trifluoroacetic acid (TFA). chempep.com The Bom group on the histidine side chain, along with other benzyl-type side-chain protecting groups, is stable to these conditions and remains in place throughout the chain assembly.

Automated synthesizers perform the repetitive cycles of deprotection, washing, and coupling required for peptide synthesis. iris-biotech.de The use of pre-weighed, protected amino acid derivatives like Boc-His(3-Bom)-OH streamlines this process, allowing for its seamless integration into the automated workflow. The final cleavage from the solid support and removal of the Bom and other side-chain protecting groups is typically achieved in a single step using a strong acid, such as hydrofluoric acid (HF). chempep.com

Utilization in Solution-Phase Peptide Synthesis (LPPS)

Before the widespread adoption of SPPS, peptide synthesis was primarily conducted in solution, a method now often referred to as liquid-phase peptide synthesis (LPPS) or classical synthesis. bachem.com Boc-His(3-Bom)-OH is also well-suited for this approach. researchgate.net In solution-phase synthesis, protected amino acids or peptide fragments are coupled in a suitable solvent, and the resulting product is isolated and purified after each step. researchgate.net

A notable example of its application is in the "classical synthesis of trihistidine," where N(α)-t-Butoxycarbonyl-N(π)-benzyloxymethyl-L-histidine was employed. researchgate.net The Boc group serves as the temporary Nα-protecting group, which can be removed to allow for the coupling of the next amino acid in the sequence. youtube.com The Bom group provides the necessary side-chain protection throughout the synthesis. While more labor-intensive than SPPS, solution-phase synthesis using derivatives like Boc-His(3-Bom)-OH remains a valuable technique, particularly for the large-scale production of short peptides and for the synthesis of complex peptide fragments that may be difficult to assemble on a solid support. bachem.com

Role in the Synthesis of Histidine-Containing Peptides for Biological Research

Histidine residues play crucial roles in the structure and function of many biologically active peptides and proteins. nih.gov The unique properties of the imidazole side chain, with its pKa close to physiological pH, allow it to act as a proton donor or acceptor in enzymatic reactions, participate in metal ion coordination, and engage in important hydrogen bonding interactions. Therefore, the ability to accurately synthesize histidine-containing peptides is essential for a wide range of biological research.

The use of well-protected derivatives like Boc-His(3-Bom)-OH is paramount in ensuring the chemical and stereochemical integrity of these synthetic peptides. By preventing side reactions and racemization, it allows researchers to obtain pure, well-defined peptides that can be used to probe biological systems with high fidelity.

The precise synthesis of histidine-containing peptides, facilitated by reagents like Boc-His(3-Bom)-OH, has significant implications across various fields of biological research:

Immunology: Peptides are fundamental to the immune response, serving as epitopes that are presented by major histocompatibility complex (MHC) molecules to T-cell receptors. The precise sequence and stereochemistry of these peptides are critical for their recognition by the immune system. Histidine residues within these epitopes can be key contact points for T-cell receptor binding. Synthetic peptides are widely used to study immune responses, develop vaccines, and create diagnostic tools.

Enzymology: Histidine is a common component of enzyme active sites, where it often participates directly in catalysis. Synthetic peptides containing histidine are used as substrates or inhibitors to study enzyme mechanisms, kinetics, and specificity. For example, the synthesis of peptide-based enzyme inhibitors often requires the precise incorporation of histidine to mimic the natural substrate or to chelate a metal ion in the active site.

Cell Biology: Histidine-rich peptides are often involved in various cellular processes. For instance, some cell-penetrating peptides (CPPs) utilize histidine residues to facilitate their entry into cells through endosomal escape. The protonation of the imidazole side chains in the acidic environment of the endosome can lead to membrane disruption and release of the peptide into the cytoplasm. The synthesis of these peptides with high purity is crucial for studying their mechanisms of action and for developing them as potential drug delivery vectors.

Application in Bioconjugation Techniques

Boc-His(3-Bom)-OH is a valuable reagent in the field of bioconjugation, the process of chemically linking two or more molecules, at least one of which is a biomolecule. The protected histidine derivative can be incorporated into a peptide sequence, and after selective deprotection, the now-accessible imidazole side chain can serve as a reactive handle for conjugation.

This functionality is crucial for several applications:

Attachment to Surfaces: Peptides containing histidine residues derived from Boc-His(3-Bom)-OH can be immobilized on various surfaces, such as those used in biosensors or microarrays.

Linking to Other Biomolecules: The compound facilitates the linking of peptides to other biomolecules like proteins, carbohydrates, or nucleic acids, creating complex and functional hybrid structures. chemimpex.com

Drug Delivery Systems: In the development of targeted drug delivery systems, this compound can be used to synthesize peptides that are then conjugated to carrier molecules or nanoparticles, enhancing the specificity and efficacy of therapeutic agents. chemimpex.com

The stability of the Bom group under standard peptide synthesis conditions, coupled with its specific removal when required, makes Boc-His(3-Bom)-OH an ideal choice for creating well-defined bioconjugates.

Contribution to Protein Engineering and Functional Studies

In protein engineering, scientists modify the structure of proteins to understand their function or to create new proteins with novel activities. Boc-His(3-Bom)-OH plays a significant role in this field by enabling the precise substitution or addition of histidine residues within a protein's amino acid sequence. chemimpex.com

Histidine is a particularly important amino acid in proteins due to its unique properties:

Enzyme Active Sites: The imidazole side chain of histidine can act as both a proton donor and acceptor at physiological pH, making it a common residue in the active sites of enzymes where it participates directly in catalysis. chemimpex.com

Metal Ion Coordination: Histidine is one of the primary amino acids involved in coordinating with metal ions, which are essential cofactors for many proteins. chemimpex.com

Protein Stability: The introduction or substitution of histidine can influence the folding and stability of a protein.

Implementation in Drug Discovery and Development Initiatives

The unique properties of Boc-His(3-Bom)-OH make it a cornerstone in the synthesis of peptide-based therapeutics. Its use is integral to various stages of drug discovery and development, from initial lead design to the creation of complex diagnostic and therapeutic agents. chemimpex.com

| Drug Discovery Application | Role of Boc-His(3-Bom)-OH | Key Research Findings |

| Enzyme Inhibitors | Facilitates the design of peptides that can specifically interact with and block the active sites of enzymes. chemimpex.com | The imidazole side chain is crucial for mimicking natural substrates or binding to catalytic residues. |

| Diagnostic Agents | Used in the synthesis of peptides that can act as probes or imaging agents for disease detection. chemimpex.com | Peptides containing histidine can be labeled and used to target specific biomarkers. |

| DNA-Encoded Libraries | Enables the incorporation of a versatile functional group (imidazole) into vast libraries of small molecules for screening. | Protected histidines are essential for building diverse chemical libraries compatible with DNA-tagging chemistry. |

| Vaccine Development | Serves as a building block for constructing synthetic immunogenic peptides that can elicit a targeted immune response. chemimpex.com | Precise peptide sequences are critical for mimicking epitopes of pathogens to stimulate antibody production. |

The design of specific enzyme inhibitors is a major focus of pharmaceutical research. Boc-His(3-Bom)-OH is instrumental in synthesizing peptide-based inhibitors due to the central role of the histidine side chain in molecular recognition and catalysis. chemimpex.com Although direct research linking Boc-His(3-Bom)-OH to acetylcholinesterase inhibitors is specific, the principle of its application is broadly relevant. The imidazole side chain can be used to design peptidomimetics that interact with the active site of enzymes like acetylcholinesterase, which is a key target in the treatment of Alzheimer's disease. By precisely positioning a histidine residue within a peptide sequence, researchers can create compounds that block the enzyme's activity, representing a potential therapeutic strategy.

Boc-His(3-Bom)-OH is applied in the development of novel diagnostic tools. chemimpex.com Peptides synthesized with this compound can be designed to bind with high specificity to biomarkers associated with various diseases. Once the peptide is synthesized, the histidine residue can be modified to attach a reporter molecule, such as a fluorescent dye or a radioactive isotope. These labeled peptides can then be used in various diagnostic assays or in vivo imaging techniques to detect and quantify the presence of disease markers, aiding in early diagnosis and monitoring of treatment efficacy. chemimpex.com

DNA-Encoded Chemical Libraries (DECLs) are a powerful technology for discovering new drug leads. This technology involves synthesizing a massive number of small molecules, each attached to a unique DNA tag that acts as an identifiable barcode. While specific documentation on the use of Boc-His(3-Bom)-OH in DECLs is not widespread in public literature, the principles of peptide and organic synthesis would necessitate such protected amino acids. The imidazole side chain of histidine offers a key functional group for molecular interactions. To incorporate it into a library using the split-and-pool synthesis method common for DECLs, a protected form like Boc-His(3-Bom)-OH would be essential to ensure compatibility with the DNA tag and the various chemical reactions used to build the library. Its use would allow for the creation of a more diverse chemical space, increasing the probability of finding a potent binder to a protein target.

The development of synthetic vaccines relies on creating peptides that mimic epitopes—the specific parts of an antigen recognized by the immune system. Boc-His(3-Bom)-OH is used in the solid-phase synthesis of these immunogenic peptides. chemimpex.com By accurately assembling a sequence of amino acids that corresponds to a viral or bacterial epitope, scientists can produce synthetic peptides that, when introduced into the body, stimulate an immune response. This can lead to the production of antibodies and the activation of T-cells, providing immunity against the pathogen without exposing the individual to the live infectious agent. The reliability and stability offered by Boc-His(3-Bom)-OH are critical for producing the high-purity peptides required for vaccine formulations. chemimpex.com

Deprotection Strategies and Byproduct Management

Nα-Boc Deprotection Mechanisms

The Nα-Boc group is a standard protecting group in peptide synthesis, known for its stability under basic and nucleophilic conditions, and its lability towards acidic reagents organic-chemistry.orgtotal-synthesis.com.

The primary method for cleaving the Nα-Boc group is acidolysis, with trifluoroacetic acid (TFA) being the most commonly employed reagent organic-chemistry.orgtotal-synthesis.comcommonorganicchemistry.com. The deprotection mechanism proceeds through protonation of the carbamate (B1207046) oxygen, followed by the cleavage of the tert-butyl group to form a stable tert-butyl cation. The remaining carbamic acid then undergoes decarboxylation, releasing carbon dioxide and the free amine total-synthesis.comcommonorganicchemistry.com.

Mechanism:

Protonation of the carbamate oxygen by a strong acid like TFA.

Formation of a tert-butyl cation and carbamic acid.

Decarboxylation of the carbamic acid to yield the free amine and CO₂ gas.

TFA is typically used in solutions ranging from 20% to 95% in a solvent such as dichloromethane (B109758) (DCM) total-synthesis.com. The reaction is usually conducted at room temperature, with reaction times varying from minutes to several hours, depending on the acid concentration and the specific substrate total-synthesis.com.

A significant challenge during Boc deprotection is the generation of the highly reactive tert-butyl cation. This cation can alkylate nucleophilic side chains of amino acids such as tryptophan, cysteine, methionine, tyrosine, and serine, leading to undesirable side products and reduced peptide purity commonorganicchemistry.comacs.orgthermofisher.compeptide.com. To counteract this, scavengers are added to the TFA cleavage mixture. These scavengers are nucleophilic compounds that efficiently trap the released tert-butyl cations, thereby preventing their reaction with the peptide chain acs.orgthermofisher.compeptide.com.

Commonly utilized scavengers include:

Triisopropylsilane (TIS) acs.orgnih.gov

Thioanisole acs.orgthermofisher.com

Dithiothreitol (DTT) acs.orgpeptide.com

Water acs.org

Anisole acs.orgthermofisher.com

Phenol acs.org

Triphenylphosphine (PPh₃) acs.org

Dithiothreitol (DTE) peptide.com

The choice and concentration of scavengers are critical for minimizing side reactions, especially in peptides with sensitive residues acs.orgthermofisher.com. A combination of scavengers, such as TIS and thioanisole, is often employed for optimal protection against cation-induced side reactions acs.org.

Nπ/Nτ-Bom Deprotection Mechanisms

The benzyloxymethyl (Bom) group, when protecting the imidazole (B134444) nitrogen of histidine (specifically Nτ in Boc-His(3-Bom)-OH), offers excellent stability under the acidic conditions used for Boc deprotection, enabling orthogonal deprotection strategies peptide.comug.edu.pl. Its removal typically requires either hydrogenolysis or strong acid cleavage. The Bom group is particularly valued for its ability to suppress racemization of histidine residues during peptide coupling reactions peptide.comacs.orgsmolecule.com.

Hydrogenolysis, catalyzed by palladium on carbon (Pd/C), is a widely used method for cleaving the benzyl (B1604629) ether linkage of the Bom group peptide.comug.edu.plgoogle.comtotal-synthesis.comthieme-connect.dethalesnano.comnih.gov. This process involves the catalytic reduction of the C-O bond, leading to the liberation of toluene (B28343) and the deprotected imidazole moiety.

Catalyst: Palladium on carbon (Pd/C) is the standard catalyst google.comthalesnano.com.

Hydrogen Source: Hydrogen gas (H₂) is commonly used, often under atmospheric or slightly elevated pressure google.comthalesnano.com. Transfer hydrogenation, using hydrogen donors like ammonium (B1175870) formate (B1220265) or formic acid, is also an effective alternative total-synthesis.comnih.gov.

Solvents: Typical solvents include ethanol, ethyl acetate, methanol, or isopropanol (B130326) thieme-connect.dethalesnano.comnih.govsciencemadness.org.

Additives: The addition of water or formic acid can sometimes enhance the reaction rate or mitigate side reactions nih.gov. Acidic additives like HCl have also been noted to improve catalyst performance by protonating chelating groups chemicalforums.com.

A significant byproduct of Bom group hydrogenolysis is formaldehyde (B43269), which can participate in unwanted side reactions if not properly managed ug.edu.plnih.govuwec.eduresearchgate.netresearchgate.netbenthamscience.comspbu.ru.

Alternatively, the Bom group can be cleaved using strong acids, such as anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA) peptide.compeptide.comug.edu.plresearchgate.netpeptide.com. These conditions are generally more aggressive than those required for Boc deprotection.

Anhydrous HF: Historically used for the final cleavage of peptides from the resin in Boc-based solid-phase peptide synthesis (SPPS), HF can also cleave Bom groups peptide.comresearchgate.netbrieflands.com. However, HF cleavage is a harsh method that can potentially damage sensitive amino acid residues researchgate.netbrieflands.com.

Trifluoromethanesulfonic Acid (TFMSA): TFMSA is another potent acid capable of cleaving Bom groups and is frequently used in conjunction with scavengers peptide.comresearchgate.netpeptide.com.

Similar to hydrogenolysis, both HF and TFMSA cleavage conditions will also release formaldehyde, necessitating the use of appropriate scavengers researchgate.net.

The cleavage of the Bom group, irrespective of the method employed (hydrogenolysis or strong acid), liberates formaldehyde ug.edu.plnih.govuwec.eduresearchgate.netresearchgate.netbenthamscience.comspbu.ru. Formaldehyde is a highly reactive aldehyde that can engage in side reactions with nucleophilic functional groups present within the peptide chain.

Formylation: Formaldehyde can react with free amino groups or thiol groups, leading to the formation of formyl derivatives nih.govug.edu.pluwec.eduresearchgate.netresearchgate.net.

Thiazolidine (B150603) Formation: If a cysteine residue is located at the N-terminus of the peptide, formaldehyde can react with both the cysteine thiol and the N-terminal amine, resulting in the formation of a thiazolidine ring ug.edu.plnih.govresearchgate.netresearchgate.net. This is a significant side reaction that can lead to the generation of amino acid deletion products nih.gov.

Methylation: Under specific conditions, particularly during hydrogenolysis in methanol, formaldehyde can induce reductive N-methylation of amines thieme-connect.de.

To prevent these detrimental side reactions, scavengers that react with formaldehyde are employed. Examples include:

Methoxyamine

Resorcinol brieflands.com

Hydroxylamine derivatives researchgate.netresearchgate.net

Glycinamide (to scavenge formaldehyde and prevent N-methylation) thieme-connect.de

Careful selection of deprotection conditions and the use of appropriate formaldehyde scavengers are essential for obtaining pure peptides when utilizing Bom-protected histidine ug.edu.plnih.govresearchgate.netresearchgate.net.

Challenges, Limitations, and Advanced Considerations in Application

Synthetic Complexity and Economic Implications of Boc-His(3-Bom)-OH Production

The benzyloxymethyl (Bom) group, while highly effective at suppressing racemization, is more challenging to introduce and handle than other protecting groups like tosyl (Tos) or dinitrophenyl (Dnp). peptide.compeptide.com Consequently, Boc-His(3-Bom)-OH is often reserved for syntheses where the risk of histidine racemization is a significant concern and cannot be mitigated by other, more economical means. peptide.compeptide.com Its application is particularly valuable in the preparation of complex, long-chain peptides where the stereochemical integrity of each amino acid residue is paramount. chemimpex.com

Potential for Side Reactions during Peptide Synthesis and Deprotection

Despite the benefits of the Bom protecting group, its use, along with the Boc group, is not without the potential for unwanted side reactions during both the coupling and deprotection stages of peptide synthesis.

Histidine is particularly susceptible to racemization (epimerization at the α-carbon) during the carboxyl group activation step required for peptide bond formation. peptide.combris.ac.uk This is catalyzed by the imidazole (B134444) ring's π-nitrogen. peptide.comcem.com While the Bom group attached to the π-nitrogen (N-π) is highly effective in suppressing this side reaction, the risk is not entirely eliminated. peptide.compeptide.com The conditions of the coupling reaction, particularly the choice of coupling reagents and the presence of base, can still influence the degree of epimerization. bris.ac.ukmdpi.com For instance, prolonged activation times or the use of strong bases can increase the likelihood of proton abstraction from the α-carbon, leading to a loss of stereochemical purity. cem.commdpi.com

| Factor | Influence on Epimerization | Mitigation Strategy |

|---|---|---|

| Imidazole Protection | Unprotected π-nitrogen catalyzes epimerization. peptide.comcem.com | Use of N-π protecting groups like Bom. peptide.compeptide.com |

| Activation Method | Strong activation and prolonged reaction times increase risk. cem.com | Employing milder coupling reagents (e.g., DIC/HOBt) and optimizing reaction times. tu-darmstadt.de |

| Base Presence | Base-catalyzed abstraction of α-proton leads to racemization. mdpi.com | Using in situ neutralization protocols or base-free activation methods. peptide.comtu-darmstadt.de |

Both the Boc and Bom protecting groups are susceptible to hydrolysis under specific conditions, which can compromise the synthesis. The Boc group is designed to be labile to moderately acidic conditions, such as treatment with trifluoroacetic acid (TFA), for its removal from the N-terminus. peptide.com However, exposure to residual moisture, particularly in anhydrous solvents like THF, can lead to premature hydrolysis.

The Bom group, while generally stable to the acidic conditions used for Boc removal, can be cleaved under stronger acidic conditions, such as with hydrogen bromide in acetic acid (HBr/AcOH) or anhydrous hydrogen fluoride (B91410) (HF). sigmaaldrich.com Inadvertent cleavage of the Bom group during the synthesis can expose the imidazole nitrogen, increasing the risk of side reactions in subsequent steps. Careful control of reaction conditions and the use of thoroughly dried solvents and reagents are crucial to prevent the unintended hydrolysis of these protecting groups. chempep.com

Methodologies for Enhancing Purity and Yield of Synthesized Peptides

Optimizing the purity and yield of peptides synthesized using Boc-His(3-Bom)-OH involves a multi-faceted approach that addresses resin selection, coupling efficiency, and deprotection strategies.

Resin and Linker Selection : The choice of solid support can impact the success of the synthesis. Polystyrene-based resins are common, but alternatives like polyethylene (B3416737) glycol (PEG) derivatives can sometimes improve outcomes. gyrosproteintechnologies.com The linker attaching the peptide to the resin must be stable throughout the synthesis but cleavable under specific conditions at the end. peptide.com

Coupling and Capping : Utilizing efficient coupling reagents like HBTU or HATU can ensure complete amide bond formation. peptide.comchempep.com In cases of difficult couplings, a "capping" step, often with acetic anhydride, can be employed to block any unreacted amino groups, thereby preventing the formation of deletion sequences. gyrosproteintechnologies.com

Deprotection Monitoring : Monitoring the completeness of the Boc deprotection step is critical to avoid truncated or deletion peptide impurities. gyrosproteintechnologies.com

Cleavage Cocktails : During the final cleavage of the peptide from the resin and removal of side-chain protecting groups with strong acids like HF, the use of "scavengers" is essential. rsc.org Scavengers, such as p-cresol, trap the reactive carbocations generated during the cleavage process, preventing them from modifying sensitive amino acid residues like tryptophan or methionine. peptide.comsigmaaldrich.com

Optimized Storage and Handling Requirements for Maintaining Compound Integrity

The chemical stability of Boc-His(3-Bom)-OH is critical for its successful application. Improper storage and handling can lead to degradation, compromising the quality of the synthesized peptides.

To maintain its integrity, Boc-His(3-Bom)-OH should be stored at low temperatures, typically -20°C, in a desiccated, moisture-free environment. scbt.comchemimpex.com Containers should be airtight and preferably stored under an inert atmosphere, such as nitrogen or argon, to prevent degradation from atmospheric moisture and oxygen. Before use, it is good practice to allow the compound to warm to room temperature in a desiccator to prevent condensation from forming on the solid material. scbt.com The use of anhydrous solvents and proper handling techniques to avoid introducing moisture are imperative during the weighing and dissolution of the compound for synthesis. chempep.com

| Parameter | Recommended Condition | Rationale |

|---|---|---|

| Temperature | -20°C chempep.comscbt.com | Minimizes degradation over time. |

| Atmosphere | Dry, inert (Nitrogen or Argon) | Prevents hydrolysis and oxidation. scbt.com |

| Container | Airtight, tightly sealed scbt.com | Excludes atmospheric moisture. |

| Handling | Use of anhydrous solvents, warm to RT in desiccator before opening. chempep.com | Prevents hydrolysis from residual water and condensation. |

Comparative Analysis with Alternative Histidine Protecting Groups

Comparative Efficacy in Racemization Suppression

The most effective strategy to prevent histidine racemization is the protection of the imidazole (B134444) N-τ nitrogen (also denoted as N-π or N-3), which acts as an intramolecular base catalyst for the abstraction of the α-proton from the activated amino acid. nih.govcem.com Protecting groups that block this nitrogen atom physically or by electron-withdrawing effects offer the highest degree of chiral preservation.

Boc-His(Trt)-OH is one of the most commonly used derivatives for incorporating histidine residues. The bulky trityl group on the N-τ nitrogen provides steric hindrance that helps to reduce racemization. However, its effectiveness is highly dependent on the coupling conditions.

Under standard, mild coupling conditions, Boc-His(Trt)-OH can provide acceptable levels of stereochemical purity. Yet, the Trt group's stability is limited, and significant racemization can occur under more demanding circumstances, such as with prolonged pre-activation times, elevated temperatures (e.g., in microwave-assisted synthesis), or when using highly basic coupling reagents. nih.gov For instance, studies in Fmoc chemistry, which highlight the relative stability of the protecting groups, have shown that racemization levels for His(Trt) can increase from 1% with no pre-activation to 7.8% with a 5-minute pre-activation period. nih.gov In contrast, the Bom group in Boc-His(3-Bom)-OH offers more robust protection. The benzyloxymethyl linkage is more stable under typical coupling conditions, providing superior suppression of racemization even during challenging coupling steps. peptide.compeptide.com Research on the synthesis of a luteinizing hormone-releasing factor (LHRH) analog using Boc-His(Bom)-OH demonstrated that practically no racemization occurred during the peptide coupling steps, with the minor amount of D-isomer (approximately 1%) detected being attributed to the initial purity of the starting material. nih.gov

The N-τ-tert-Butoxymethyl (Bum) group, utilized in derivatives like Boc-His(3-Bum)-OH, operates on the same principle as the Bom group by blocking the catalytically active τ-nitrogen. nih.govbris.ac.uk The Bum group is also highly effective in preventing racemization during coupling and esterification reactions. bris.ac.uk Both Bom and Bum are acetal-type protecting groups that provide excellent steric and electronic shielding of the N-τ nitrogen. Consequently, their performance in suppressing racemization is comparable and far superior to that of N-π protected derivatives or the less stable N-τ-Trt group. nih.govbris.ac.uk The primary distinction between Bom and Bum lies in their cleavage conditions, a factor more critical in Fmoc-based strategies where orthogonality is key. In the context of Boc chemistry, both offer a high degree of security against racemization. A potential drawback for both is the release of formaldehyde (B43269) during final acidolytic cleavage, which necessitates the use of specific scavengers to prevent side reactions. chimia.ch

| Derivative | Position of Protection | Efficacy in Racemization Suppression | Key Remarks |

|---|---|---|---|

| Boc-His(3-Bom)-OH | N-τ (N-3) | Very High | Considered one of the most effective options; robust under various coupling conditions. peptide.comnih.gov |

| Boc-His(Trt)-OH | N-τ (N-3) | Moderate to High | Effective under mild conditions but prone to racemization with prolonged activation or heat. nih.gov |

| Boc-His(3-Bum)-OH | N-τ (N-3) | Very High | Efficacy is comparable to Boc-His(3-Bom)-OH. bris.ac.uk |

Comparison with Nπ-2,4-Dinitrophenyl (Dnp) Protected Histidine Derivatives

The 2,4-dinitrophenyl (Dnp) group in Boc-His(Dnp)-OH is attached to the N-π nitrogen (also denoted as N-τ or N-1). While this placement does offer some reduction in racemization by withdrawing electron density from the imidazole ring, it leaves the catalytically active N-τ nitrogen unprotected. peptide.com Consequently, racemization remains a significant issue when using Boc-His(Dnp)-OH compared to N-τ protected derivatives like Boc-His(3-Bom)-OH. peptide.compeptide.com The primary advantage of the Dnp group is its stability to the acidic conditions used for Nα-Boc removal. However, its removal requires nucleophilic reagents like thiophenol, which can lead to highly colored byproducts that complicate purification. peptide.com Given its inferior performance in racemization suppression, its use is generally limited to specific applications, such as the synthesis of protected peptide fragments where its stability is paramount. peptide.com

Comparison with Nπ-Tosyl (Tos) Protected Histidine Derivatives

Similar to the Dnp group, the tosyl (Tos) group in Boc-His(Tos)-OH protects the N-π nitrogen. It offers only partial suppression of racemization, and the problem of epimerization persists. peptide.com A significant disadvantage of the Tos group is its lability towards 1-hydroxybenzotriazole (HOBt), a reagent commonly used as a coupling additive to... you guessed it, suppress racemization. peptide.com The unintended cleavage of the Tos group by HOBt during the coupling step leaves the histidine side chain unprotected, negating its purpose and exposing the peptide to a high risk of racemization. This chemical incompatibility severely limits the utility of Boc-His(Tos)-OH in modern coupling protocols.

Comparison with Nπ-tert-Butoxycarbonyl (Boc) Protected Histidine Derivatives (e.g., Boc-His(Boc)-OH)

The use of a second Boc group to protect the N-π nitrogen of the histidine side chain, as in Boc-His(Boc)-OH, is an effective method for suppressing racemization. amazonaws.com The electron-withdrawing nature of the carbamate (B1207046) significantly reduces the basicity of the imidazole ring. However, the major drawback of this approach is the non-orthogonality of the side-chain protecting group. The side-chain Boc group is cleaved under the same mild acidic conditions (e.g., trifluoroacetic acid, TFA) used to remove the Nα-Boc group at each cycle of the synthesis. peptide.com This restricts the use of Boc-His(Boc)-OH to the synthesis of short peptides or for the introduction of a histidine residue at or very near the N-terminus of a peptide chain. peptide.com For the synthesis of longer peptides, Boc-His(3-Bom)-OH is far superior as the Bom group is stable throughout the synthesis and is only removed during the final, strong acid cleavage step.

| Derivative | Position of Protection | Efficacy in Racemization Suppression | Primary Disadvantage |

|---|---|---|---|

| Boc-His(Dnp)-OH | N-π (N-1) | Low to Moderate | Does not protect the key N-τ; racemization remains a problem. peptide.com Removal requires thiolysis. peptide.com |

| Boc-His(Tos)-OH | N-π (N-1) | Low to Moderate | Unstable to common coupling additive HOBt, leading to in-situ deprotection. peptide.com |

| Boc-His(Boc)-OH | N-π (N-1) | High | Side-chain group is removed during each Nα-Boc deprotection cycle. peptide.com |

Relative Advantages and Disadvantages of Boc-His(3-Bom)-OH in Different Synthetic Contexts and for Specific Peptide Sequences

The choice of histidine derivative is ultimately a balance between the required level of stereochemical purity, cost, and the specific demands of the peptide sequence.

Advantages of Boc-His(3-Bom)-OH:

Superior Racemization Suppression: Its key advantage is the robust protection of the N-τ nitrogen, which virtually eliminates racemization during coupling, ensuring the highest possible optical purity of the final peptide. peptide.comnih.gov

Chemical Stability: The Bom group is stable to the repetitive mild acid treatments used for Nα-Boc deprotection, making it suitable for the synthesis of long and complex peptides.

Disadvantages of Boc-His(3-Bom)-OH:

Cost and Availability: The synthesis of Boc-His(3-Bom)-OH is more complex than that of other derivatives like Boc-His(Trt)-OH, making it significantly more expensive and sometimes less readily available. peptide.compeptide.com

Cleavage Byproducts: As an acetal-based protecting group, its final cleavage can release formaldehyde, which may require specific scavenger cocktails to prevent side reactions with the deprotected peptide. chimia.ch

Synthetic Contexts and Specific Applications:

High-Value Peptides: For the synthesis of therapeutic peptides or complex proteins where biological activity is critically dependent on precise stereochemistry, the high cost of Boc-His(3-Bom)-OH is justified by the assurance of optical purity.

Problematic Sequences: It is the derivative of choice when synthesizing sequences known to be prone to racemization. This includes segment condensation strategies where the C-terminal histidine of a peptide fragment must be activated, or when coupling histidine to a sterically hindered amino acid, which can prolong the activation state and increase the risk of epimerization.

Routine Synthesis: For routine, non-critical, or short peptides where cost is a primary concern, Boc-His(Trt)-OH may be a suitable alternative, provided that mild coupling conditions are employed and racemization is carefully monitored. For peptides with an N-terminal histidine, Boc-His(Boc)-OH can be a cost-effective and efficient option.

Emerging Methodologies and Future Research Directions

Development of Novel Synthetic Routes for Boc-His(3-Bom)-OH Analogues

Future research directions in the synthesis of Boc-His(3-Bom)-OH analogues aim to create derivatives with enhanced properties or novel functionalities. This involves exploring alternative protecting group strategies for the imidazole (B134444) ring that offer improved orthogonality, milder deprotection conditions, or greater stability during synthesis. Researchers are investigating modifications to the Boc group or the imidazole ring itself to fine-tune solubility, reactivity, and compatibility with various peptide synthesis platforms. The development of regioselective synthetic methods to introduce specific modifications at different positions of the histidine imidazole ring remains a key area of interest, potentially leading to analogues with unique conformational preferences or altered metal-binding capabilities.

Exploration of Improved Deprotection Strategies for the Bom Group

The Benzyloxymethyl (Bom) group is a widely used protecting group for the imidazole nitrogen of histidine, typically removed under acidic conditions such as trifluoroacetic acid (TFA). However, ongoing research seeks to develop more efficient, selective, and milder deprotection strategies. This includes investigating catalytic methods, such as palladium-catalyzed hydrogenolysis, which can offer orthogonality to acid-labile protecting groups commonly used in peptide synthesis. Furthermore, exploring novel chemical reagents or reaction conditions that can cleave the Bom group under milder pH or temperature regimes would be beneficial, especially for sensitive peptide sequences or when other acid-labile functionalities are present. The development of "click chemistry" compatible deprotection methods could also streamline complex peptide assembly.

Application in the Synthesis of Conformationally Constrained Peptides

Histidine residues play a significant role in modulating peptide conformation through their imidazole ring, which can participate in hydrogen bonding, metal coordination, and electrostatic interactions. Future research will focus on leveraging Boc-His(3-Bom)-OH and its analogues to design and synthesize conformationally constrained peptides. This involves incorporating modified histidine residues that introduce specific steric or electronic effects, thereby dictating peptide secondary structures like helices or turns. Such constrained peptides are crucial for understanding structure-activity relationships, developing peptide-based mimetics of protein structures, and engineering peptides with enhanced stability and receptor-binding affinity. For instance, studies on histidine-rich peptides demonstrate their ability to form self-assembled structures and functional amyloids, offering avenues for creating novel biomaterials and drug delivery systems nih.govmdpi.com.

Integration with Advanced Peptide Synthesis Technologies

The efficiency and speed of peptide synthesis are being dramatically improved through advanced technologies, and Boc-His(3-Bom)-OH is expected to be a key component in these developments. Microwave-assisted peptide synthesis (MAPS) has shown promise in accelerating coupling and deprotection steps, potentially leading to higher yields and reduced reaction times for histidine-containing peptides . Flow chemistry approaches also offer advantages in terms of precise control over reaction parameters, improved heat dissipation, and easier automation, which can be particularly beneficial for managing exothermic reactions or handling sensitive intermediates researchgate.netscribd.com. Integrating Boc-His(3-Bom)-OH into these automated and continuous-flow platforms will be critical for high-throughput synthesis and the rapid generation of peptide libraries.

Further Mechanistic Insights via Computational Modeling and Kinetic Studies

A deeper understanding of the chemical processes involved in the synthesis, protection, and deprotection of Boc-His(3-Bom)-OH is essential for further optimization. Computational modeling, including density functional theory (DFT) calculations, can elucidate reaction pathways, transition states, and energy barriers for key steps such as Bom group cleavage or coupling reactions. Kinetic studies can provide quantitative data on reaction rates and identify rate-limiting steps, enabling the rational design of improved synthetic protocols. Investigating the electronic and steric effects of the Boc and Bom protecting groups on the reactivity of the histidine residue through these methods will guide the development of more efficient and selective synthetic strategies.

Expansion into Novel Therapeutic and Diagnostic Applications Requiring Histidine Residues

Histidine residues are integral to the function of many biologically active peptides, participating in enzyme catalysis, metal ion coordination, and pH-dependent interactions. Future research will explore the expanded application of Boc-His(3-Bom)-OH in developing novel therapeutic and diagnostic agents. Histidine-containing peptides are being investigated for their roles in drug delivery systems, biomaterials, and as potential therapeutic agents themselves, leveraging their ability to coordinate metal ions or respond to pH changes nih.govmdpi.comscispace.comscience.gov. For example, histidine-rich peptides have shown promise in gene silencing and as antimicrobial agents nih.govresearchgate.net. Furthermore, the unique properties of histidine residues make them attractive targets for developing diagnostic tools, such as proximity labeling systems that target histidine residues for protein modification and analysis tohoku.ac.jp.

Compound List:

Boc-His(3-Bom)-OH (Nα-Boc-N³-Benzyloxymethyl-L-histidine)

Q & A

Q. What are the standard protocols for synthesizing Boc-His(3-Bom)-OH, and how do protection groups influence its reactivity in peptide synthesis?

Boc-His(3-Bom)-OH is synthesized by introducing tert-butoxycarbonyl (Boc) and benzyloxymethyl (Bom) protecting groups to the histidine residue. The Boc group protects the α-amino group, while Bom protects the imidazole side chain. A common method involves coupling Boc-protected histidine with Bom chloride under basic conditions (e.g., using DIPEA in DCM). The choice of protecting groups minimizes side reactions during solid-phase peptide synthesis (SPPS), particularly during acidic cleavage steps . Analytical methods like HPLC (e.g., using a C18 column with acetonitrile/water gradients) ensure purity >98% .

Q. How does Boc-His(3-Bom)-OH compare to other histidine derivatives (e.g., Boc-His(Trt)-OH) in terms of stability and coupling efficiency?

Boc-His(3-Bom)-OH offers advantages over trityl (Trt)-protected derivatives due to its lower steric hindrance, which improves coupling efficiency in SPPS. However, Bom is less acid-labile than Trt, requiring stronger cleavage conditions (e.g., HF or TFA with scavengers). Comparative studies show that Bom protection reduces racemization risks during activation with carbodiimides (e.g., DIC) compared to bulkier groups .

Advanced Research Questions

Q. What side reactions occur during the activation of Boc-His(3-Bom)-OH, and how can they be mitigated?

Carbodiimide-mediated activation (e.g., DIC/Oxyma-B) can lead to Beckmann rearrangement or oxazolidinone formation, particularly in polar solvents like DMF. These side reactions are minimized by using low temperatures (0–4°C) and short activation times. Post-activation analysis via LC-MS or MALDI-TOF is critical to detect and quantify byproducts . Alternative coupling reagents, such as HATU, may reduce rearrangement risks .

Q. How do solvent choice and temperature impact the stability of Boc-His(3-Bom)-OH during long-term storage?

Boc-His(3-Bom)-OH is hygroscopic and prone to decomposition in humid environments. Storage at -20°C in anhydrous DCM or ethyl acetate under nitrogen atmosphere preserves stability for >12 months. Accelerated degradation studies (e.g., 40°C/75% RH for 6 weeks) show <5% decomposition when stored properly. NMR monitoring of the imidazole proton signals (δ 7.0–8.5 ppm) is used to assess integrity .

Q. What analytical strategies are optimal for characterizing Boc-His(3-Bom)-OH in complex peptide sequences?

Reverse-phase HPLC with UV detection (220 nm for peptide bonds, 280 nm for Bom groups) paired with high-resolution mass spectrometry (HRMS) provides precise quantification. For example, a gradient of 5–95% acetonitrile in 0.1% TFA/water over 30 minutes resolves Bom-protected histidine from deprotected variants. NMR (1H/13C) is used to confirm regiospecific protection, focusing on the imidazole C-H signals (δ 7.5–8.0 ppm) .

Q. How do competing protection strategies (e.g., Bom vs. Dnp) affect the biological activity of histidine-containing peptides?

Bom protection preserves histidine’s metal-binding capacity in peptides, making it suitable for metalloenzyme mimics. In contrast, dinitrophenyl (Dnp) groups irreversibly block imidazole functionality. For example, Bom-protected histidine in zinc finger peptides retains >90% metal-binding efficiency, whereas Dnp-derivatized analogs show no activity. Activity is assessed via UV-Vis spectroscopy (e.g., zinc titration at 240–300 nm) .

Methodological Considerations

Q. What experimental design principles are critical for optimizing Boc-His(3-Bom)-OH incorporation into hydrophobic peptide sequences?

- Solvent selection : Use DCM or THF for improved solubility of hydrophobic residues.

- Coupling repeats : Perform double couplings (2 × 30 minutes) with 3-fold molar excess of activated Boc-His(3-Bom)-OH.

- Deprotection monitoring : Kaiser test or chloranil assay to verify complete Fmoc removal before subsequent couplings .

Q. How can researchers resolve contradictions in reported synthetic yields for Boc-His(3-Bom)-OH?

Discrepancies often arise from variations in purification (e.g., column chromatography vs. recrystallization) or residual DCHA salts. A standardized protocol includes:

- Precipitation : Adjust pH to 2.0 with citric acid to precipitate free acid.

- Wash cycles : Ethyl acetate/water partitioning (3×) to remove salts.

- Yield validation : Gravimetric analysis combined with HPLC purity checks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.